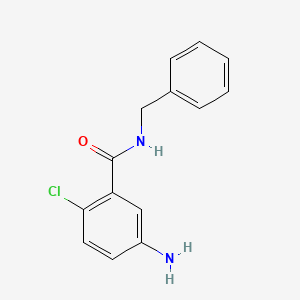
5-Amino-N-benzyl-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-N-benzyl-2-chlorobenzamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin-3 Receptor Antagonistic Activity
A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, closely related to 5-Amino-N-benzyl-2-chlorobenzamide, were synthesized and evaluated for their antagonistic activity against serotonin-3 (5-HT3) receptors. These compounds, particularly those with a 1,4-diazepine ring, demonstrated potent 5-HT3 receptor antagonistic activity, a key target in various therapeutic areas (Harada et al., 1995).
Gastrokinetic Activity
Another scientific application involves gastrokinetic agents. Derivatives of this compound, specifically 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, were found to be effective in enhancing gastric emptying, demonstrating their potential as gastrokinetic agents. This property makes them candidates for treating disorders related to gastric motility (Kato et al., 1992).
Photodegradation Studies
In the realm of photodegradation, moclobemide, which degrades into 4-chlorobenzamide, a structurally similar compound to this compound, was studied. Understanding the photodegradation pathways of these compounds can inform their stability and safety profiles in various environments (Skibiński & Komsta, 2012).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of derivatives of this compound provide insights into their potential applications in various fields, including drug development and material science. Studies focusing on novel synthesis methods and structural analyses contribute to a deeper understanding of these compounds (Bi, 2014).
Insect Growth Regulation
Another interesting application is in the field of entomology, where derivatives of this compound have been explored as insect growth regulators. These compounds have shown effectiveness against various insect species, indicating their potential use in pest control and agricultural applications (Retnakaran, 1980).
Antimicrobial Properties
Some derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Studies have focused on synthesizing novel compounds and evaluating their effectiveness against various microbial strains (Elgemeie et al., 2017).
Herbicidal Activity
In agriculture, certain benzamide derivatives have been identified as effective herbicides. Their ability to control weeds in various crops highlights the agricultural significance of this chemical class, including compounds similar to this compound (Viste et al., 1970).
Properties
IUPAC Name |
5-amino-N-benzyl-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBFGUQRWWDFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
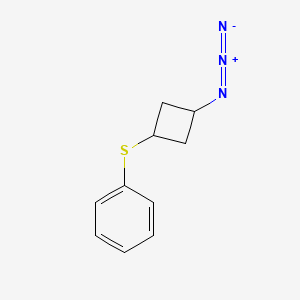

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)
![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)
![N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2516501.png)

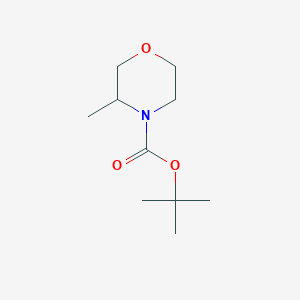
![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

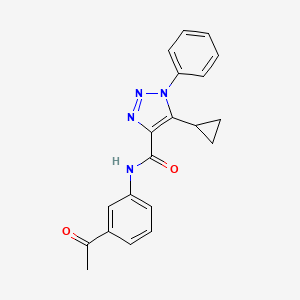
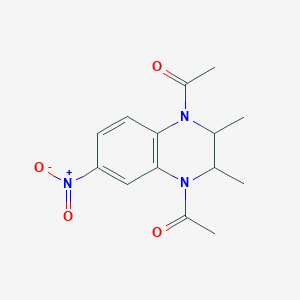
![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)
